Ganaplacide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

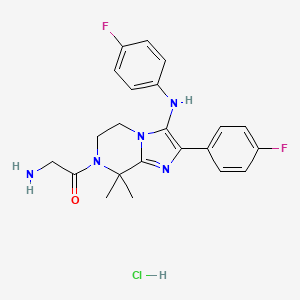

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-1-[3-(4-fluoroanilino)-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F2N5O.ClH/c1-22(2)21-27-19(14-3-5-15(23)6-4-14)20(26-17-9-7-16(24)8-10-17)28(21)11-12-29(22)18(30)13-25;/h3-10,26H,11-13,25H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXQBXGWYRFISY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=NC(=C(N2CCN1C(=O)CN)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClF2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ganaplacide Hydrochloride: A Technical Deep Dive into its Novel Antiplasmodial Mechanism of Action

For Immediate Release

Basel, Switzerland – November 10, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of ganaplacide hydrochloride (formerly KAF156), a first-in-class imidazolopiperazine antimalarial agent currently in late-stage clinical development. Developed by Novartis in collaboration with Medicines for Malaria Venture (MMV), ganaplacide, in combination with a new solid dispersion formulation of lumefantrine (lumefantrine-SDF), represents a promising next-generation therapy to combat emerging drug-resistant malaria. This document, intended for researchers, scientists, and drug development professionals, consolidates current understanding of its molecular interactions, impact on Plasmodium biology, and the experimental evidence supporting these findings.

Executive Summary

Ganaplacide is a novel antimalarial compound with a unique mechanism of action that distinguishes it from existing therapies. It is potent against multiple life-cycle stages of both Plasmodium falciparum and P. vivax, including asexual blood stages, sexual stages (gametocytes) crucial for transmission, and liver stages.[1][2] Its primary mode of action is the disruption of the parasite's intracellular secretory pathway, leading to endoplasmic reticulum (ER) stress and inhibition of essential protein trafficking.[3][4][5] This novel mechanism makes it effective against parasite strains resistant to current artemisinin-based combination therapies (ACTs).[1][6] Clinical trials have demonstrated the efficacy and tolerability of a once-daily ganaplacide/lumefantrine-SDF combination, positioning it as a potential future cornerstone of malaria treatment.[6][7]

Core Mechanism of Action: Disruption of the Secretory Pathway

Contrary to some initial hypotheses, the primary target of ganaplacide is not the mitochondrial cytochrome bc1 complex.[8] Extensive research has identified the parasite's intracellular secretory pathway as the principal site of action.[3][4]

Ganaplacide's effects manifest through several key cellular disruptions:

-

Inhibition of Protein Trafficking: The drug impedes the transport of newly synthesized proteins from the endoplasmic reticulum to their final destinations within and outside the parasite.[1][5]

-

Blockade of New Permeation Pathways: It prevents the establishment of essential pathways in the host erythrocyte membrane, which are critical for nutrient uptake and waste removal.[3][5]

-

Endoplasmic Reticulum Expansion and Stress: The disruption of protein trafficking leads to an accumulation of proteins within the ER, causing significant swelling and stress, which is ultimately lethal to the parasite.[3][4][5]

A potential specific molecular target within this pathway has been identified as the dynamin-like GTPase SEY1.[9] This enzyme is implicated in the homotypic fusion of ER membranes, and its inhibition by a ganaplacide analog has been demonstrated to decrease its thermal stability, suggesting a direct interaction.[9]

Quantitative Efficacy Data

Ganaplacide demonstrates potent activity across various P. falciparum strains, including those with known resistance markers.

Table 1: In Vitro Activity of Ganaplacide against P. falciparum

| Strain/Stage | IC50 (nM) | Comments | Reference(s) |

| Drug-sensitive & Drug-resistant (Asexual) | 6 - 17.4 | Broadly active against various strains. | |

| Artemisinin-resistant (Asexual) | < 10 | Potent activity maintained against artemisinin-resistant isolates. | |

| Mature Stage V Gametocytes (Male) | ~7.8 | More sensitive than female gametocytes. | |

| Mature Stage V Gametocytes (Female) | ~57.9 | Demonstrates transmission-blocking potential. |

Table 2: Clinical Efficacy of Ganaplacide/Lumefantrine-SDF (Phase II Trial)

| Treatment Regimen | Population | PCR-Corrected Efficacy (Day 29) | 95% Confidence Interval | Reference(s) |

| Ganaplacide 400 mg + Lumefantrine-SDF 960 mg (3 days) | Adults/Adolescents | 98% (42/43) | 88-100% | |

| Ganaplacide 400 mg + Lumefantrine-SDF 960 mg (3 days) | Children | 95% (38/40) | 83-99% | |

| Artemether-lumefantrine (Control) | Adults/Adolescents | 100% (25/25) | 86-100% |

Resistance Mechanisms

While ganaplacide maintains activity against parasites resistant to other antimalarials, decreased susceptibility to imidazolopiperazines has been induced in vitro. T[1]his resistance is associated with mutations in three genes:

-

pfcarl (cyclic amine resistance locus)

-

pfugt (UDP-galactose transporter)

-

pfact (acetyl-CoA transporter)

Importantly, these genes are not considered the direct targets of ganaplacide but are likely involved in broader drug resistance mechanisms, possibly related to modifications in fatty acid transport and membrane protein trafficking.

[1][10][11]### 5. Experimental Protocols

In Vitro Antimalarial Activity: SYBR Green I Assay

This assay is a standard method for assessing the in vitro efficacy of antimalarial compounds by measuring parasite DNA content.

dot

Caption: Workflow for the SYBR Green I-based in vitro assay.

Methodology:

-

Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are cultured in human erythrocytes and synchronized to the ring stage. 2[12]. Drug Plating: Test compounds are serially diluted and pre-dosed into 96-well microplates.

-

Incubation: Parasite culture is added to the plates and incubated for 48-72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂). 4[13]. Lysis and Staining: A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well. 5[13][14]. Fluorescence Reading: After a 1-hour incubation in the dark, fluorescence is measured using a microplate reader. The fluorescence intensity is proportional to the amount of parasite DNA, indicating parasite growth. 6[13]. Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the fluorescence signal against the drug concentration and fitting the data to a dose-response curve.

[12]#### 5.2 Quiescent-Stage Survival Assay (QSA)

This assay is used to evaluate the activity of drugs against artemisinin-resistant parasites that can enter a temporary state of dormancy or quiescence upon drug exposure.

Methodology:

-

Induction of Quiescence: Early ring-stage parasites (0-3 hours post-invasion) are exposed to a high concentration of dihydroartemisinin (DHA, e.g., 700 nM) for 6 hours to induce a quiescent state in the resistant population. 2[1]. Drug Exposure: After washing out the DHA, the parasites are exposed to the test compound (e.g., ganaplacide) for 48 hours. 3[1]. Recrudescence Monitoring: The test drug is washed out, and parasites are returned to drug-free media for up to several weeks to monitor for regrowth (recrudescence). 4[1]. Analysis: The ability of the test compound to prevent recrudescence compared to controls indicates its activity against quiescent parasites.

Conclusion

This compound's novel mechanism of action, centered on the disruption of the Plasmodium secretory pathway, marks a significant advancement in the fight against malaria. Its potent, multistage activity and efficacy against drug-resistant strains, combined with a favorable profile in clinical trials, underscore its potential as a critical new tool for malaria control and elimination efforts worldwide. Further research into the specific interactions with targets like SEY1 will continue to refine our understanding of this promising new class of antimalarials.

References

- 1. In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. malariaworld.org [malariaworld.org]

- 4. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Interaction Studies of Cabamiquine:Ganaplacide Combination against Hepatic Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. novartis.com [novartis.com]

- 7. Ganaplacide (KAF156) plus lumefantrine solid dispersion formulation combination for uncomplicated Plasmodium falciparum malaria: an open-label, multicentre, parallel-group, randomised, controlled, phase 2 trial | Medicines for Malaria Venture [mmv.org]

- 8. What is Ganaplacide/Lumefantrine used for? [synapse.patsnap.com]

- 9. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ganaplacide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Ganaplacide - Wikipedia [en.wikipedia.org]

- 12. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]

- 13. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. winzeler.ucsd.edu [winzeler.ucsd.edu]

Ganaplacide (KAF156): A Technical Guide to its Molecular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ganaplacide (KAF156) is a novel imidazolopiperazine antimalarial agent with potent activity against multiple life stages of Plasmodium parasites, including drug-resistant strains. While the precise molecular target has been a subject of investigation, accumulating evidence points towards a novel mechanism of action centered on the disruption of the parasite's endoplasmic reticulum (ER) homeostasis. This guide synthesizes the current understanding of Ganaplacide's molecular target, presenting key experimental findings, quantitative data, and detailed methodologies to support further research and development in the field of antimalarial drugs.

Primary Molecular Target: Plasmodium SEY1

Current research strongly suggests that the primary molecular target of the imidazolopiperazine class, including Ganaplacide, is the Plasmodium SEY1 homolog, a dynamin-like GTPase. SEY1 is integral to the homotypic fusion of the endoplasmic reticulum membrane, a critical process for maintaining ER architecture and function.[1][2][3] Inhibition of SEY1 by Ganaplacide and its analogs leads to significant disruption of the parasite's secretory pathway, ultimately causing cell death.

While much of the direct target validation has been conducted with the close analog GNF179, the structural similarity and comparable antimalarial activity profile of Ganaplacide strongly indicate a shared mechanism of action.[1] Molecular docking studies have shown that Ganaplacide (KAF156) has a predicted binding energy of -7.10 kcal/mol to the GTPase domain of P. vivax SEY1.[1]

The SEY1 Signaling Pathway and its Inhibition by Ganaplacide

The following diagram illustrates the proposed role of SEY1 in ER fusion and the inhibitory action of Ganaplacide.

Caption: SEY1-mediated ER fusion and its inhibition by Ganaplacide.

Quantitative Data

Antimalarial Activity of Ganaplacide (KAF156)

Ganaplacide demonstrates potent, low-nanomolar activity against various strains of P. falciparum, including those resistant to current antimalarial drugs.[4][5][6]

| P. falciparum Strain | IC50 (nM) | Reference |

| 7G8 | 6 | [7] |

| Dd2 | 8.2 | [7] |

| NF54 | 5.6 (± 1.2) | [4] |

| TM91C235 | 8.3 | [7] |

| ART-resistant strains | 3 - 11 | [5] |

| Ugandan clinical isolates (median) | 13.8 |

Binding Affinity and Enzyme Inhibition (GNF179)

The following data pertains to the Ganaplacide analog, GNF179.

| Parameter | Value | Target | Method | Reference |

| Binding Affinity (Kd) | ~144 µM | P. knowlesi SEY1 | Surface Plasmon Resonance (SPR) | [1] |

| GTPase Activity | Inhibition | P. vivax SEY1 | GTPase Activity Assay | [1][2] |

| IC50 (GNF179) | 1.96 nM (± 0.45 µM) at 25nM aTc | PfSEY1-smV5Tet knockdown | Parasite Growth Assay | [1] |

| IC50 (GNF179) | 2.72 µM (± 0.55 µM) at 500nM aTc | PfSEY1-smV5Tet knockdown | Parasite Growth Assay | [1] |

Experimental Protocols

Target Identification and Validation Workflow

The identification of SEY1 as the molecular target of the imidazolopiperazine class involved a multi-pronged approach.

Caption: Experimental workflow for identifying the molecular target of Ganaplacide.

Cellular Thermal Shift Assay (CETSA)

Objective: To demonstrate direct binding of the compound to the target protein in a cellular context.

Methodology:

-

P. falciparum-infected erythrocytes are treated with the compound of interest (e.g., GNF179) or a vehicle control.[8]

-

The treated cells are heated to a range of temperatures to induce protein denaturation.

-

Soluble proteins are isolated, and the abundance of the target protein (SEY1) at different temperatures is quantified by mass spectrometry or Western blot.[1]

-

A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.[1] In the case of GNF179 and SEY1, the compound was observed to decrease the melting temperature of SEY1.[1][2][3]

Surface Plasmon Resonance (SPR)

Objective: To quantify the binding affinity between the compound and the purified target protein.

Methodology:

-

Recombinant, purified Plasmodium SEY1 protein is immobilized on an NTA-coated sensor chip.[1]

-

The Ganaplacide analog, GNF179, is flowed over the chip at varying concentrations.[1]

-

Binding is monitored in real-time by detecting changes in the refractive index at the chip surface.

-

The association and dissociation rates are measured to calculate the equilibrium dissociation constant (Kd). For GNF179 and P. knowlesi SEY1, a Kd of approximately 144 µM was determined.[1]

GTPase Activity Assay

Objective: To determine if the compound inhibits the enzymatic function of the target protein.

Methodology:

-

Recombinant P. vivax SEY1 is purified.[1]

-

The assay measures the rate of GTP hydrolysis to GDP by quantifying the amount of inorganic phosphate (Pi) released.[1]

-

The reaction is carried out in the presence of varying concentrations of GTP and either the test compound (GNF179) or a control.[1]

-

GNF179 was shown to inhibit the GTPase activity of SEY1.[1][2][3]

The Cytochrome bc1 Complex: An Unlikely Primary Target

Initial hypotheses suggested that Ganaplacide might target the parasite's mitochondrial cytochrome bc1 complex. However, recent and more direct evidence has not substantiated this claim. The robust data supporting SEY1 as a target, coupled with the lack of significant experimental validation for the cytochrome bc1 complex, indicates that the latter is not the primary molecular target of Ganaplacide.

Conclusion

The molecular target of Ganaplacide (KAF156) is strongly indicated to be the Plasmodium SEY1, a dynamin-like GTPase essential for endoplasmic reticulum integrity. By inhibiting the GTPase activity of SEY1, Ganaplacide disrupts the parasite's secretory pathway, a novel mechanism of action that is effective against both drug-sensitive and drug-resistant malaria parasites. This detailed understanding of Ganaplacide's molecular target provides a solid foundation for the rational design of next-generation antimalarials and for strategies to mitigate the emergence of resistance. Further studies to elucidate the precise binding kinetics of Ganaplacide to SEY1 will be invaluable in this endeavor.

References

- 1. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ganaplacide | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 8. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]

The Imidazolopiperazines: A Technical Guide to a New Antimalarial Frontier

Introduction

The global effort to control and eliminate malaria, a devastating parasitic disease, is continually threatened by the emergence and spread of drug-resistant Plasmodium parasites. For decades, artemisinin-based combination therapies (ACTs) have been the cornerstone of treatment, but rising resistance necessitates the discovery of new chemical classes of antimalarials with novel mechanisms of action. The imidazolopiperazines (IZPs) have emerged as a highly promising new class of antimalarial agents, demonstrating potent activity against multiple life-cycle stages of the parasite and effectiveness against drug-resistant strains. Key compounds in this class, notably ganaplacide (KAF156), have advanced into clinical development, offering new hope in the fight against this persistent global health crisis.

This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental protocols related to the imidazolopiperazine class of antimalarials, intended for researchers, scientists, and drug development professionals.

Discovery and Lead Optimization

The journey of the imidazolopiperazines began with a large-scale, cell-based phenotypic screening campaign. This effort, a collaboration including the Genomics Institute of the Novartis Research Foundation (GNF), screened a library of approximately 2 million compounds against the asexual blood stage of Plasmodium falciparum (3D7 strain).

This high-throughput screen identified an initial hit series characterized by a novel imidazolopiperazine scaffold. These early compounds were particularly attractive because they were structurally distinct from existing antimalarials, suggesting a different mechanism of action and a lower likelihood of cross-resistance. The initial hits showed promising potency against both drug-sensitive (3D7) and multidrug-resistant (W2) parasite strains and exhibited a favorable selectivity index against human cell lines. A crucial early discovery was that this chemical class possessed dual activity, targeting both the symptomatic blood stages and the asymptomatic liver stages of the parasite, a critical attribute for prophylactic potential.

Following the initial discovery, intensive medicinal chemistry efforts focused on optimizing the scaffold to improve potency, physicochemical properties, and pharmacokinetic profiles. This structure-activity relationship (SAR) exploration involved systematically modifying three peripheral parts of the molecule. A second generation of compounds, such as those with 8,8-dimethyl substitutions on the piperazine core, demonstrated improved potency and enhanced metabolic stability, leading to better oral exposure in animal models. These optimization campaigns successfully converted the initial nanomolar hits into potent preclinical candidates, including ganaplacide (KAF156).

Data Presentation

Quantitative data from preclinical studies underscore the potential of the imidazolopiperazine class.

Table 1: In Vitro Activity of Key Imidazolopiperazines

| Compound | P. falciparum Strain | IC₅₀ / EC₅₀ (nM) | Notes | Reference |

| KAF156 (Ganaplacide) | Asexual Blood Stages | ~6 | Potent activity against symptomatic stage. | |

| Hepatic (Liver) Stages | 4.5 | Indicates potential for prophylaxis. | ||

| Sexual Stages (Gametocytes) | 5 | Crucial for blocking transmission. | ||

| GNF179 | Asexual Blood Stages | ~5 | Close analog of KAF156, widely used in research. | |

| Initial Hit (1a) | 3D7 (Sensitive) | 160 | Representative of the initial discovery series. | |

| W2 (Resistant) | 400 | Activity maintained against multidrug-resistant strain. |

Table 2: In Vivo Efficacy in P. berghei Mouse Model

| Compound | Dose | Route | Parasitemia Reduction | Survival Increase | Reference |

| Lead IZP Compound | 100 mg/kg (single dose) | Oral | 99.4% | 17.0 days (average) | |

| KAF156 (Ganaplacide) | 10 mg/kg (single dose) | Oral | Full protection | Prevents mosquito-borne infection. |

Mechanism of Action

While the precise molecular target of the imidazolopiperazines is still under investigation, significant insights have been gained into their mechanism of action. Unlike many classic antimalarials that target processes like heme detoxification or folate synthesis, IZPs disrupt the parasite's intracellular secretory pathway.

Research has shown that imidazolopiperazines cause an expansion of the Endoplasmic Reticulum (ER) and inhibit protein trafficking. This disruption prevents the proper localization of parasite proteins, which is essential for parasite survival and the establishment of new permeation pathways in the host red blood cell.

Key evidence for this mechanism came from in vitro evolution studies in both the yeast Saccharomyces cerevisiae and P. falciparum.

-

Yeast as a Model: When exposed to IZPs, resistant yeast clones developed mutations in genes related to ER-based lipid homeostasis and autophagy.

-

P. falciparum Resistance: In the malaria parasite, resistance to IZPs has been consistently linked to mutations in a gene known as the P. falciparum cyclic amine resistance locus (PfCARL). Mutations in other transporter genes, such as the acetyl-CoA transporter (pfact) and the UDP-galactose transporter (pfugt), have also been associated with resistance, further implicating the secretory pathway and membrane trafficking as the site of action.

This unique mechanism of action is a significant advantage, as it is unlikely to be compromised by existing resistance to other antimalarial drug classes.

Figure 1: Proposed mechanism of action for imidazolopiperazine antimalarials.

Experimental Protocols

The discovery and characterization of imidazolopiperazines relied on several key experimental methodologies.

In Vitro Antimalarial Proliferation Assay (SYBR Green I)

This assay is used to determine the 50% inhibitory concentration (IC₅₀ or EC₅₀) of a compound against the asexual blood stages of P. falciparum.

-

Parasite Culture: Asynchronous P. falciparum cultures (e.g., 3D7 or W2 strains) are maintained in human O+ erythrocytes at 2% hematocrit in complete medium (RPMI-1640, supplemented with AlbuMAX II, hypoxanthine, and gentamicin) at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).

-

Assay Preparation: Compounds are serially diluted in an appropriate solvent (e.g., DMSO) and added to a 96-well microplate. Parasite culture (0.2% parasitemia, 1% hematocrit) is then added to each well.

-

Incubation: The plates are incubated for 72 hours under the same conditions as the main culture to allow for parasite replication.

-

Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is then added to each well. The dye binds to parasite DNA.

-

Quantification: Fluorescence is measured using a plate reader (excitation ~485 nm, emission ~530 nm). The fluorescence intensity is directly proportional to the amount of parasite DNA, and thus to parasite growth.

-

Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

In Vivo Efficacy in P. berghei Mouse Model

This model is a standard for assessing the in vivo efficacy of antimalarial compounds.

-

Infection: Groups of mice (e.g., female Swiss Webster) are infected via intraperitoneal (i.p.) or intravenous (i.v.) injection with P. berghei-infected erythrocytes (e.g., 1x10⁵ infected cells).

-

Drug Administration: At a set time post-infection (e.g., 2 days), treatment begins. The test compound is administered, typically via oral gavage, once daily for a defined period (e.g., 4-5 days). A control group receives the vehicle only, and another control group may receive a standard antimalarial like chloroquine.

-

Monitoring Parasitemia: Parasitemia (the percentage of infected red blood cells) is monitored daily by collecting a small blood sample from the tail vein and examining Giemsa-stained thin blood smears under a microscope.

-

Data Analysis: The efficacy of the compound is determined by the reduction in parasitemia compared to the vehicle-treated control group. The 90% effective dose (ED₉₀) can be calculated. Mouse survival is also monitored and recorded.

Figure 2: General workflow for the discovery and development of imidazolopiperazines.

Figure 3: Logical relationships in the SAR optimization of the IZP scaffold.

Conclusion

The discovery and development of the imidazolopiperazine class of antimalarials represent a significant advancement in the field. Originating from high-throughput phenotypic screening, this novel chemical scaffold has been meticulously optimized to produce clinical candidates like ganaplacide (KAF156). Their unique mechanism of action, which involves the disruption of the parasite's secretory pathway, provides a powerful tool against drug-resistant strains. Furthermore, their multi-stage activity—targeting liver, blood, and transmission stages of the parasite—positions them as a potential cornerstone for future malaria treatment, prophylaxis, and elimination strategies. The ongoing clinical development of imidazolopiperazines offers a promising outlook for a new generation of therapies to combat the global threat of malaria.

Ganaplacide Hydrochloride: A Technical Guide for Drug Development Professionals

An in-depth analysis of the chemical structure, properties, and mechanism of action of a promising next-generation antimalarial agent.

Introduction

Ganaplacide hydrochloride (formerly known as KAF156 hydrochloride) is a first-in-class, orally active antimalarial agent belonging to the imidazolopiperazine class of compounds.[1][2] Developed by Novartis with support from the Medicines for Malaria Venture (MMV), it has demonstrated potent activity against multiple stages of the Plasmodium parasite's life cycle, including asexual and sexual blood stages, as well as the liver stages.[1][3][4] This broad activity profile makes Ganaplacide a promising candidate for prophylaxis, treatment, and transmission-blocking strategies in the fight against malaria, including drug-resistant strains.[1] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, and key experimental data for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

Ganaplacide is an imidazolopiperazine derivative.[5] The hydrochloride salt form enhances its suitability for pharmaceutical development.

Table 1: Chemical and Physicochemical Properties of Ganaplacide and its Hydrochloride Salt

| Property | Value | Reference(s) |

| Chemical Name | 2-Amino-1-{2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl}ethanone hydrochloride | [4][5] |

| Synonyms | KAF156 hydrochloride, GNF156 hydrochloride | [2] |

| Chemical Formula (HCl) | C22H24ClF2N5O | [2] |

| Molecular Weight (HCl) | 447.91 g/mol | [2] |

| CAS Number (HCl) | 2751586-94-2 | [2] |

| Chemical Formula (Base) | C22H23F2N5O | [4][5] |

| Molecular Weight (Base) | 411.457 g/mol | [4][5] |

| CAS Number (Base) | 1261113-96-5 | [5][6] |

| Solubility | DMSO: 100 mg/mL (223.26 mM) | [2] |

| LogP (Predicted) | 3.25 | [7] |

| pKa (Strongest Basic) | 8.13 | [7] |

Mechanism of Action and Resistance

The precise molecular target of Ganaplacide is not yet fully elucidated.[8] However, current evidence suggests that its mechanism of action involves the disruption of the parasite's internal protein secretory pathway.[9][10] This leads to the inhibition of protein trafficking and the establishment of new permeation pathways, ultimately causing parasite death.[5] Another proposed mechanism involves the disruption of the parasite's mitochondrial function by inhibiting the cytochrome bc1 complex, leading to the collapse of the mitochondrial membrane potential.[11]

Resistance to Ganaplacide has been associated with mutations in three P. falciparum genes:

It is believed that these genes are involved in broader drug resistance mechanisms rather than being the direct targets of Ganaplacide.[5]

Preclinical and Clinical Efficacy

Ganaplacide has demonstrated potent activity against a wide range of P. falciparum strains, including those resistant to current antimalarial drugs.

Table 2: In Vitro and In Vivo Efficacy of Ganaplacide

| Parameter | Value | Species/Model | Reference(s) |

| Blood Schizonticidal Activity (IC50) | 6 - 17.4 nM | P. falciparum (drug-sensitive and resistant strains) | [1][2] |

| Therapeutic Efficacy (ED50) | 0.6 mg/kg | Mouse model of malaria | [1] |

| Therapeutic Efficacy (ED90) | 0.9 mg/kg | Mouse model of malaria | [1] |

| Therapeutic Efficacy (ED99) | 1.4 mg/kg | Mouse model of malaria | [1] |

| Causal Prophylaxis | Fully protective at a single 10 mg/kg oral dose | Mouse model of malaria | [1][6] |

Clinical development of Ganaplacide is ongoing, primarily in combination with lumefantrine. A Phase 2b study in children with uncomplicated malaria met its primary objective.[9] A Phase 3 trial is planned to further evaluate the efficacy of the Ganaplacide-lumefantrine combination.[12]

Experimental Protocols

In Vitro Parasite Growth Inhibition Assay

The in vitro activity of Ganaplacide against P. falciparum is typically assessed using a SYBR Green I-based fluorescence assay.

In Vivo Efficacy in a Mouse Model of Malaria

The therapeutic efficacy of Ganaplacide is evaluated in a rodent model of malaria, such as the P. berghei or humanized mouse P. falciparum models.

Methodology:

-

Mice are infected with Plasmodium parasites.

-

A single oral dose of Ganaplacide is administered at various concentrations (e.g., 1-15 mg/kg) two hours before infection for prophylactic studies, or over a set period post-infection for therapeutic studies.[1][6]

-

Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.

-

The effective dose (ED) required to reduce parasitemia by 50%, 90%, or 99% is calculated.

First-in-Human Clinical Trial Design

The initial clinical evaluation of Ganaplacide was a randomized, double-blind, placebo-controlled, single- and multiple-ascending oral dose study in healthy male volunteers.[7][13]

Study Design:

-

Part 1: Single Ascending Dose (SAD): Cohorts of volunteers received a single oral dose of Ganaplacide (ranging from 10 to 1,200 mg) or a placebo.[7]

-

Part 2: Multiple Ascending Dose (MAD): Cohorts of volunteers received once-daily oral doses of Ganaplacide (ranging from 60 to 600 mg) or a placebo for three consecutive days.[7]

-

Assessments: Safety and tolerability were the primary endpoints, assessed through monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests. Pharmacokinetic parameters were also evaluated at predetermined time points.[7]

Conclusion

This compound is a promising antimalarial candidate with a novel mechanism of action and a broad spectrum of activity against the Plasmodium parasite. Its potential for use in prophylaxis, treatment, and transmission-blocking makes it a valuable asset in the global effort to combat malaria. Further clinical development, particularly in combination with other antimalarial agents, will be crucial in defining its role in future malaria control and eradication strategies.

References

- 1. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 2. Ganaplacide - Wikipedia [en.wikipedia.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Ex vivo susceptibilities to ganaplacide and diversity in potential resistance mediators in Ugandan Plasmodium falciparum isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ganaplacide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. ganaplacide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Ganaplacide-lumefantrine | Medicines for Malaria Venture [mmv.org]

- 10. journals.asm.org [journals.asm.org]

- 11. What is Ganaplacide/Lumefantrine used for? [synapse.patsnap.com]

- 12. KAF156 Is an Antimalarial Clinical Candidate with Potential for Use in Prophylaxis, Treatment, and Prevention of Disease Transmission — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]

- 13. A first-in-human randomized, double-blind, placebo-controlled, single- and multiple-ascending oral dose study of novel Imidazolopiperazine KAF156 to assess its safety, tolerability, and pharmacokinetics in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Preclinical Development of Ganaplacide Hydrochloride: A Technical Overview

Introduction

Ganaplacide hydrochloride (formerly known as KAF156) is a novel antimalarial compound belonging to the imidazolopiperazine class of drugs.[1][2][3][4] Developed by Novartis with support from the Medicines for Malaria Venture and the Bill and Melinda Gates Foundation, it represents a significant advancement in the fight against malaria.[1] Ganaplacide exhibits potent activity against multiple stages of the Plasmodium parasite life cycle, including liver, asexual blood, and sexual stages, making it a promising candidate for both treatment and prophylaxis.[2][5] It has demonstrated efficacy against both Plasmodium falciparum and Plasmodium vivax, including artemisinin-resistant strains.[1][5] This guide provides an in-depth summary of the core preclinical data and methodologies that have defined the early development of this compound.

Mechanism of Action

While the precise molecular target of Ganaplacide is still under full elucidation, preclinical studies suggest a novel mechanism of action centered on the disruption of the parasite's internal protein secretory pathway.[6][7][8][9] This disruption inhibits protein trafficking, blocks the formation of new permeation pathways essential for parasite survival within the host cell, and leads to an expansion of the endoplasmic reticulum.[7][8][9]

Some evidence also points to Ganaplacide targeting the parasite's mitochondria by inhibiting the cytochrome bc1 complex, which is a critical component of the electron transport chain.[10] This action leads to a collapse of the mitochondrial membrane potential, thereby disrupting the parasite's ability to generate energy and replicate.[10]

Decreased susceptibility to Ganaplacide in vitro has been linked to mutations in several P. falciparum genes, including the cyclic amine resistance locus (PfCARL), a UDP-galactose transporter (PfUGT), and an acetyl-CoA transporter (PfACT).[1][6][8] However, these are not believed to be the direct targets of the drug but rather involved in broader resistance mechanisms.[8]

In Vitro Studies

Ganaplacide has demonstrated potent and broad activity against various stages of the P. falciparum life cycle in numerous in vitro assays. Its efficacy extends to artemisinin-resistant parasite lines, highlighting its potential to overcome current drug resistance challenges.[5][11][12]

Data Presentation: In Vitro Activity

The following table summarizes the 50% inhibitory concentrations (IC₅₀) of Ganaplacide against different parasite stages from preclinical assessments.

| Parasite Stage | P. falciparum Strain(s) | Mean IC₅₀ (nM) | Standard Deviation (SD) | Reference |

| Asexual Blood Stages | Artemisinin-Resistant Isolates | 5.6 | 1.2 | [5] |

| Male Gametocytes | Artemisinin-Resistant Isolates | 6.9 | 3.8 | [5] |

| Female Gametocytes | Artemisinin-Resistant Isolates | 47.5 | 54.7 | [5] |

Note: IC₅₀ values can vary based on specific parasite strains and assay conditions.

Experimental Protocol: In Vitro Antiplasmodial Susceptibility Assay

A common method for determining the in vitro activity of antimalarial compounds is the SYBR Green I-based fluorescence assay.

-

Parasite Culture: P. falciparum parasites (e.g., artemisinin-resistant strains) are cultured in human O+ erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

-

Drug Preparation: Ganaplacide is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to achieve the desired final concentrations for the assay.

-

Assay Plate Preparation: In a 96-well microplate, 100 µL of parasite culture (at ~1% parasitemia and 2% hematocrit) is added to wells containing 100 µL of the serially diluted drug. Control wells contain parasites with drug-free medium and uninfected erythrocytes.

-

Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture to allow for parasite multiplication.

-

Lysis and Staining: After incubation, the plate is frozen to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is then added to each well.

-

Data Acquisition: The plate is incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: The fluorescence intensity, which correlates with the amount of parasite DNA, is used to determine parasite growth inhibition. IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

References

- 1. Ganaplacide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 4. The early preclinical and clinical development of ganaplacide (KAF156), a novel antimalarial compound. (2018) | Robin Koller | 17 Citations [scispace.com]

- 5. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ganaplacide-lumefantrine | Medicines for Malaria Venture [mmv.org]

- 7. Drug Interaction Studies of Cabamiquine:Ganaplacide Combination against Hepatic Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ganaplacide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Ganaplacide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. What is Ganaplacide/Lumefantrine used for? [synapse.patsnap.com]

- 11. In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Ganaplacide Hydrochloride: A Deep Dive into its Activity Against Plasmodium falciparum Liver Stages

For Immediate Release

This technical guide provides a comprehensive overview of the activity of Ganaplacide hydrochloride (formerly KAF156) against the liver stages of Plasmodium falciparum, the deadliest species of malaria parasite. Ganaplacide, an imidazolopiperazine, is a novel antimalarial candidate with potent activity against multiple stages of the parasite's life cycle, including the clinically silent but crucial liver stage. This document is intended for researchers, scientists, and drug development professionals.

Quantitative Efficacy of Ganaplacide

Ganaplacide has demonstrated significant activity against Plasmodium liver stages in both in vitro and in vivo models. The following tables summarize the key quantitative data available to date.

Table 1: In Vivo Efficacy of Ganaplacide against Plasmodium berghei Liver Stages

| Model Organism | Ganaplacide Dose | Combination Agent & Dose | Outcome | Reference |

| Mouse (P. berghei) | 2 mg/kg (monotherapy) | N/A | Liver load below detection limit; blood-stage parasitemia later developed. | [1] |

| Mouse (P. berghei) | 1 mg/kg (monotherapy) | N/A | Did not prevent liver or blood stage infection. | [1] |

| Mouse (P. berghei) | 2 mg/kg | Cabamiquine (0.6 mg/kg) | Complete elimination of liver and blood stage parasites. | [1][2] |

| Mouse (P. berghei) | >2 (systemic plasma Cav0-24/EC50 ratio) | Cabamiquine | Prevention of blood-stage parasite appearance. | [1][3] |

Table 2: In Vitro Potency of Ganaplacide against Plasmodium falciparum

| P. falciparum Stage | IC50 (mean) | Notes | Reference |

| Asexual Blood Stages | 5.6 nM | Provides a benchmark for potency. | [4] |

| Male Gametocytes | 6.9 nM | [4] | |

| Female Gametocytes | 47.5 nM | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to assess the activity of Ganaplacide on Plasmodium liver stages.

In VitroP. falciparum Liver Stage Inhibition Assay

This assay quantifies the ability of a compound to inhibit the development of P. falciparum liver stages in primary human hepatocytes.

-

Sporozoite Isolation: Salivary glands are dissected from P. falciparum-infected Anopheles mosquitoes under aseptic conditions to isolate sporozoites.

-

Hepatocyte Seeding: Cryopreserved primary human hepatocytes are thawed and seeded into 384-well collagen-coated microtiter plates.

-

Infection: Mosquito salivary gland sporozoites are added to the hepatocyte cultures.

-

Compound Administration:

-

Prophylactic Assay: Ganaplacide is added to the culture medium from day 0 to day 3 post-infection to assess its ability to prevent infection.

-

Radical Cure Assay: Ganaplacide is added from day 3 to day 5 post-infection to evaluate its activity against established liver-stage parasites.[5]

-

-

High-Content Imaging: At the end of the treatment period, the cells are fixed and stained with a primary antibody against a parasite-specific protein (e.g., glyceraldehyde-3-phosphate dehydrogenase - GAPDH) and a fluorescently labeled secondary antibody. Nuclei are counterstained with Hoechst 33342.

-

Data Analysis: An automated high-content imaging system is used to acquire images and quantify the number and size of the liver-stage parasites.[5] Dose-response curves are generated to calculate the half-maximal inhibitory concentration (IC50).

In Vivo Murine Model of P. berghei Liver Stage Infection

This model is used to assess the prophylactic efficacy of antimalarial compounds in vivo.

-

Animal Model: Female C57BL/6 mice are used.

-

Infection: Mice are infected with luciferase-expressing P. berghei sporozoites via intravenous injection.

-

Drug Administration: Ganaplacide, alone or in combination with other antimalarials, is administered orally at various doses.

-

Assessment of Liver Burden: Liver-stage parasite burden is quantified 48 hours post-infection using an in vivo imaging system to detect luciferase activity.

-

Monitoring of Blood Stage Parasitemia: Following the liver stage assessment, blood smears are taken daily to monitor for the emergence of blood-stage parasites, which indicates a failure of the prophylactic treatment.

Mechanism of Action and Cellular Pathways

Ganaplacide's primary mechanism of action against Plasmodium parasites is the disruption of protein trafficking and secretory pathways, leading to endoplasmic reticulum (ER) stress.

Caption: Proposed mechanism of action of Ganaplacide in Plasmodium.

Ganaplacide is thought to interfere with the parasite's internal protein secretory pathway.[6] This disruption leads to an expansion of the endoplasmic reticulum and blocks the formation of new permeation pathways, which are essential for parasite survival and development.[1][2][3][7] While mutations in genes such as the cyclic amine resistance locus (CARL), UDP-galactose transporter (UGT), and acetyl-CoA transporter (ACT) can confer decreased susceptibility to Ganaplacide, these are not believed to be the primary targets of the drug.[6][8]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the in vitro activity of Ganaplacide against P. falciparum liver stages.

Caption: Workflow for in vitro liver stage activity assessment.

This technical guide summarizes the current understanding of Ganaplacide's activity against P. falciparum liver stages. As a compound with a novel mechanism of action and multi-stage activity, Ganaplacide holds promise as a valuable tool in the fight against malaria. Further research will continue to elucidate its precise molecular targets and optimize its clinical application.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. media.malariaworld.org [media.malariaworld.org]

- 3. Drug Interaction Studies of Cabamiquine:Ganaplacide Combination against Hepatic Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ganaplacide-lumefantrine | Medicines for Malaria Venture [mmv.org]

- 7. Ganaplacide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. ganaplacide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Investigating the transmission-blocking potential of Ganaplacide

An In-depth Technical Guide to the Transmission-Blocking Potential of Ganaplacide

Introduction

Ganaplacide (also known as KAF156) is a first-in-class antimalarial compound belonging to the imidazolopiperazine class.[1] It is currently in late-stage clinical development in combination with a new formulation of lumefantrine.[2][3] A critical feature of Ganaplacide is its activity against multiple stages of the Plasmodium life cycle, including the liver, asexual blood, and sexual stages (gametocytes), positioning it as a tool for not only treatment and prophylaxis but also for blocking the transmission of malaria.[1][4] This guide provides a detailed overview of Ganaplacide's transmission-blocking capabilities, its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.

Mechanism of Action

Ganaplacide's primary mechanism of action is the disruption of the Plasmodium falciparum intracellular secretory pathway.[5][6] Unlike many traditional antimalarials that target processes like heme detoxification or folate synthesis, Ganaplacide induces significant stress on the parasite's endoplasmic reticulum (ER).[4][5] This leads to the inhibition of protein trafficking and blocks the establishment of new permeation pathways necessary for parasite survival and replication within the host erythrocyte.[5][7]

Recent studies have identified a potential specific target within this pathway: SEY1, a dynamin-like GTPase that is essential for the fusion of ER membranes.[8] By interfering with SEY1 function, Ganaplacide disrupts ER homeostasis, leading to protein misfolding, ER expansion, and ultimately, parasite death.[5][8] This novel mechanism is effective against parasite strains resistant to current antimalarials.[1]

Quantitative Data on Antiplasmodial Activity

Ganaplacide demonstrates potent activity against various stages of artemisinin-resistant P. falciparum isolates. Its efficacy is most pronounced against asexual blood stages and male gametocytes, with notable, though lesser, activity against female gametocytes.

| Parasite Stage | Mean IC₅₀ (nM) | Standard Deviation (SD) | Reference |

| Asexual Blood Stages | 5.6 | 1.2 | [4][9] |

| Male Gametocytes (Stage V) | 6.9 | 3.8 | [4][9] |

| Female Gametocytes (Stage V) | 47.5 | 54.7 | [4][9] |

| Table 1: In vitro 50% inhibitory concentrations (IC₅₀) of Ganaplacide against artemisinin-resistant P. falciparum. |

| P. falciparum Strain Type | IC₅₀ Range (nM) | Reference |

| ART-Susceptible Strains | 6 - 17.4 | [1] |

| ART-Resistant Field Isolates | 4.3 - 7.2 | [2] |

| Table 2: Comparative IC₅₀ values of Ganaplacide against asexual stages of different P. falciparum strains. |

Experimental Protocols

The transmission-blocking potential of Ganaplacide is evaluated using a series of specialized in vitro assays.

Asexual Stage Drug Susceptibility: SYBR Green I Assay

This assay is used to determine the IC₅₀ of compounds against the asexual, blood stages of the parasite.

-

Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, serving as a proxy for parasite growth.[10][11]

-

Methodology:

-

Plate Preparation: Serially dilute Ganaplacide in culture medium in a 96-well microtiter plate.

-

Parasite Culture: Add synchronized P. falciparum ring-stage parasites (e.g., at 0.5% parasitemia and 2% hematocrit) to each well.[11] Include positive (parasites, no drug) and negative (uninfected erythrocytes) controls.

-

Incubation: Incubate the plate for 72 hours under standard culture conditions (e.g., 37°C, 5% CO₂, 5% O₂).[12]

-

Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I dye to each well.[11]

-

Incubation: Incubate the plate in the dark at room temperature for 1-24 hours.[11][12]

-

Fluorescence Reading: Measure fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[13]

-

Data Analysis: Calculate IC₅₀ values by plotting the percentage of growth inhibition against the logarithm of the drug concentration.

-

Gametocyte Viability: Dual Gamete Formation Assay (DGFA)

The DGFA is a functional assay that assesses a compound's effect on the viability of mature (Stage V) male and female gametocytes, which are responsible for transmission.[14][15]

-

Principle: The assay separately quantifies male gamete formation (exflagellation) and female gamete activation.[14]

-

Methodology:

-

Compound Incubation: Incubate mature Stage V gametocyte cultures with Ganaplacide at various concentrations for 24-48 hours.

-

Gametogenesis Activation: Trigger gamete formation by adding an activation stimulus (e.g., a drop in temperature and an increase in pH with xanthurenic acid).

-

Male Gamete (Exflagellation) Detection:

-

Observe and count the number of exflagellation centers (motile male gametes swarming around a residual body) under a microscope.[16]

-

-

Female Gamete Activation Detection:

-

Data Analysis: Quantify the percent inhibition of male exflagellation and female activation relative to untreated controls.

-

Transmission-Blocking Efficacy: Standard Membrane Feeding Assay (SMFA)

The SMFA is the gold-standard assay to determine if a compound can block the transmission of parasites from a blood meal to a mosquito vector.[17][18]

-

Principle: Anopheles mosquitoes are fed P. falciparum gametocyte-infected blood containing the test compound through an artificial membrane. Transmission is assessed by counting the number of oocysts that develop in the mosquito midgut.[17][19]

-

Methodology:

-

Preparation of Infectious Blood Meal: Mix mature P. falciparum gametocyte culture with fresh human erythrocytes and serum. Add Ganaplacide at the desired concentration.

-

Mosquito Feeding: Place the blood meal in a glass feeder covered with a membrane (e.g., Parafilm). The feeder is maintained at 37°C to mimic human body temperature.[17] Allow starved female Anopheles mosquitoes (e.g., A. stephensi or A. gambiae) to feed on the blood meal for 20-30 minutes.[17][18]

-

Mosquito Maintenance: Maintain the blood-fed mosquitoes on a glucose solution at approximately 26-28°C and 80% humidity for 7-10 days.[17]

-

Midgut Dissection: Anesthetize the surviving mosquitoes and dissect their midguts in a droplet of phosphate-buffered saline (PBS).

-

Oocyst Staining and Counting: Stain the midguts with a dye like mercurochrome and count the number of oocysts on each midgut using a light microscope.[9][17]

-

Data Analysis: The primary endpoints are the infection prevalence (% of mosquitoes with at least one oocyst) and infection intensity (mean number of oocysts per mosquito). The transmission-blocking activity of Ganaplacide is determined by the reduction in both prevalence and intensity compared to the drug-free control.

-

Conclusion

Ganaplacide exhibits significant transmission-blocking potential, underpinned by its novel mechanism of action targeting the parasite's secretory pathway. Its potent, nanomolar activity against both asexual and sexual stages of P. falciparum, including artemisinin-resistant strains, makes it a promising candidate for future malaria control and elimination strategies. The robust methodologies of the SYBR Green I, Dual Gamete Formation, and Standard Membrane Feeding assays are crucial for quantifying this activity and advancing the clinical development of Ganaplacide as a multi-stage antimalarial.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ganaplacide (KAF156) plus lumefantrine solid dispersion formulation combination for uncomplicated Plasmodium falciparum malaria: an open-label, multicentre, parallel-group, randomised, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. malariaworld.org [malariaworld.org]

- 6. Ganaplacide-lumefantrine | Medicines for Malaria Venture [mmv.org]

- 7. Drug Interaction Studies of Cabamiquine:Ganaplacide Combination against Hepatic Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 11. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. winzeler.ucsd.edu [winzeler.ucsd.edu]

- 13. iddo.org [iddo.org]

- 14. A Male and Female Gametocyte Functional Viability Assay To Identify Biologically Relevant Malaria Transmission-Blocking Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Plasmodium falciparum Gametocyte Culture and Mosquito Infection Through Artificial Membrane Feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 19. media.malariaworld.org [media.malariaworld.org]

Ganaplacide Hydrochloride's Effect on Plasmodium vivax Hypnozoites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of ganaplacide hydrochloride's (formerly KAF156) activity against Plasmodium vivax, with a specific focus on its potential effects on the dormant liver-stage hypnozoites responsible for disease relapse.

Introduction to Ganaplacide

Ganaplacide is a first-in-class antimalarial compound belonging to the imidazolopiperazine class.[1][2][3] Developed by Novartis with support from the Medicines for Malaria Venture, it has demonstrated potent activity against multiple life-cycle stages of both Plasmodium falciparum and Plasmodium vivax, including strains resistant to current artemisinin-based combination therapies (ACTs).[1][4][5][6] Its profile suggests potential for use in treatment, prophylaxis, and transmission-blocking strategies.[3][7]

Mechanism of Action

The precise molecular target of ganaplacide is still under investigation, with current evidence pointing towards a novel mechanism of action distinct from existing antimalarials.

-

Primary Proposed Mechanism: Disruption of the Secretory Pathway: The leading hypothesis suggests that ganaplacide and other imidazolopiperazines disrupt the parasite's intracellular secretory pathway.[8][9] This action is thought to inhibit protein trafficking, preventing the establishment of new permeation pathways essential for parasite development and leading to an expansion of the endoplasmic reticulum.[8]

-

Mitochondrial Disruption: Some reports suggest that ganaplacide may also target the parasite's mitochondria by inhibiting the cytochrome bc1 complex in the electron transport chain.[10] This leads to a collapse of the mitochondrial membrane potential, disrupting the parasite's energy production and ultimately causing cell death.[10] It is possible that ganaplacide possesses a multi-faceted mechanism of action, contributing to its high potency.

-

Resistance Mechanisms: While not considered direct targets, mutations in several genes have been associated with decreased susceptibility to ganaplacide. These include the P. falciparum cyclic amine resistance locus (PfCARL), a UDP-galactose transporter (PfUGT), and an acetyl-CoA transporter (PfACT).[8] This suggests that these proteins may be involved in pathways that are either directly or indirectly affected by the drug.

Caption: Proposed dual mechanism of action for ganaplacide.

Activity Against Plasmodium vivax Liver Stages, Including Hypnozoites

Ganaplacide has demonstrated activity against the pre-erythrocytic (liver) stages of malaria parasites, a critical feature for any drug aiming to provide a radical cure for P. vivax by eliminating hypnozoites.[3][7][11][12]

While specific quantitative data on the IC50 of ganaplacide against mature P. vivax hypnozoites from published in vitro assays is limited, its known activity against liver stages in preclinical models and its efficacy in clinical settings for P. vivax infections suggest a direct or indirect effect.[2][11] A key challenge in the field is the difficulty of establishing and maintaining in vitro cultures of P. vivax liver stages for high-throughput screening.[13]

Clinical Trial Data for P. vivax

A Phase 2, open-label study (NCT01753323) provided key insights into the clinical efficacy of ganaplacide in patients with acute, uncomplicated P. vivax malaria.[2][8][11]

| Parameter | Ganaplacide Regimen (400 mg once daily for 3 days) |

| Number of Patients | 11 (10 in efficacy analysis) |

| Median Parasite Clearance Time | 24 hours (Range: 16 to 36 hours)[2][11] |

| Median Fever Clearance Time | 14 hours (Range: 4 to 30 hours)[2] |

Data sourced from the NEJM publication of the Phase 2 trial results.[2][11]

It is important to note that this trial was designed to assess the initial clearance of blood-stage parasites and was not structured to evaluate the prevention of relapse from hypnozoites, which would require a much longer follow-up period. Ganaplacide is now being advanced into Phase 3 development in combination with lumefantrine for both P. falciparum and P. vivax malaria.[14]

Experimental Protocols

Detailed protocols for assessing the activity of compounds against P. vivax hypnozoites are complex. Below are representative methodologies based on established practices in the field.

This protocol describes a method for testing compound efficacy against mature, dormant hypnozoites in a primary human hepatocyte (PHH) co-culture system.

-

Hepatocyte Seeding: Cryopreserved primary human hepatocytes are thawed and seeded onto collagen-coated 384-well plates.

-

Sporozoite Preparation: P. vivax sporozoites are dissected from the salivary glands of infected Anopheles mosquitoes.

-

Infection: Hepatocyte cultures are infected with freshly dissected sporozoites and incubated for 5 days to allow for the development of both schizonts and mature, dormant hypnozoites.

-

Compound Addition (Radical Cure Mode): On day 5 post-infection, media is replaced with fresh media containing the test compound (e.g., this compound) across a range of concentrations. A positive control (e.g., primaquine) and a negative control (vehicle) are included.

-

Incubation: The plates are incubated for an additional 3 days.

-

Immunofluorescence Staining: On day 8, cells are fixed and stained using antibodies against a pan-species parasite marker (e.g., HSP70) and a marker specific for developing schizonts (e.g., UIS4). Hypnozoites are identified as small, uninucleated parasites that are HSP70-positive but UIS4-negative.

-

Imaging and Analysis: Plates are imaged using a high-content automated microscope. The number of viable hypnozoites and schizonts in each well is quantified. IC50 values are calculated by plotting the percent inhibition of hypnozoite survival against the drug concentration.

Caption: Workflow for in vitro P. vivax hypnozoite radical cure assay.

SCID mice engrafted with human hepatocytes can be used to model the liver stage of P. vivax infection.

-

Model: FRG-KO mice transplanted with human hepatocytes.

-

Infection: Mice are infected intravenously with cryopreserved P. vivax sporozoites.

-

Treatment: Beginning 5-7 days post-infection (to allow hypnozoite formation), mice are treated orally with this compound daily for a specified duration.

-

Monitoring: Blood is monitored weekly for the appearance of blood-stage parasites using qPCR to detect recrudescent infections from developing schizonts.

-

Endpoint Analysis: At the end of the study, livers are harvested, and the parasite burden (both schizonts and hypnozoites) is quantified using RT-qPCR for parasite-specific 18S rRNA. A reduction in parasite liver load and a delay or prevention of blood-stage parasitemia indicate drug efficacy.

Conclusion and Future Directions

This compound is a promising next-generation antimalarial with a novel mechanism of action and demonstrated clinical efficacy against both P. falciparum and P. vivax. Its activity against the liver stages of the parasite makes it a candidate for a single-exposure radical cure for vivax malaria, a critical need for global malaria elimination efforts.

Further research is required to:

-

Precisely define the molecular target(s) of ganaplacide.

-

Quantify its specific activity against mature P. vivax hypnozoites using validated in vitro assays.

-

Complete ongoing Phase 3 clinical trials to confirm the efficacy and safety of the ganaplacide-lumefantrine combination, particularly its ability to prevent relapse in P. vivax malaria.

The development of ganaplacide represents a significant advancement in the fight against drug-resistant malaria and holds the potential to become a cornerstone of future treatment and elimination strategies.

References

- 1. Ganaplacide - Wikipedia [en.wikipedia.org]

- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. novartis.com [novartis.com]

- 5. novartis.com [novartis.com]

- 6. KAF/lumefantrine | Medicines for Malaria Venture [mmv.org]

- 7. glpbio.com [glpbio.com]

- 8. ganaplacide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Ganaplacide-lumefantrine | Medicines for Malaria Venture [mmv.org]

- 10. What is Ganaplacide/Lumefantrine used for? [synapse.patsnap.com]

- 11. Antimalarial Activity of KAF156 in Falciparum and Vivax Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ganaplacide | TargetMol [targetmol.com]

- 13. Killing the hypnozoite – drug discovery approaches to prevent relapse in Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel ganaplacide/lumefantrine-SDF combination in adults and children with malaria moves to Phase III study - EDCTP [edctp.org]

The Role of PfCARL in Ganaplacide Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum is a significant threat to global malaria control and elimination efforts. Ganaplacide (formerly KAF156), an imidazolopiperazine-class compound, is a promising next-generation antimalarial with potent activity against both drug-sensitive and resistant parasite strains. However, resistance to ganaplacide can be selected for in vitro, and a key mediator of this resistance is the P. falciparum Cyclic Amine Resistance Locus (PfCARL). This technical guide provides an in-depth overview of the role of PfCARL in ganaplacide resistance, including quantitative data on resistance levels, detailed experimental protocols for studying this phenomenon, and visualizations of the key processes involved.

PfCARL: A Key Player in Multidrug Resistance

PfCARL is a protein with seven predicted transmembrane domains that localizes to the cis-Golgi apparatus of the parasite.[1] While its precise function is not fully elucidated, it is believed to play a role in protein sorting and trafficking.[1][2] Importantly, mutations in the pfcarl gene have been shown to confer resistance not only to ganaplacide but also to other structurally unrelated antimalarial compounds, suggesting that PfCARL is a multidrug resistance determinant rather than the direct target of these drugs.[3][4] The current hypothesis is that PfCARL modulates the intracellular concentrations of various small-molecule inhibitors that affect Golgi-related processes.[1]

Quantitative Data: PfCARL Mutations and Ganaplacide Resistance

Mutations in the pfcarl gene lead to a significant decrease in parasite susceptibility to ganaplacide and its analogs, such as GNF179. The level of resistance, as measured by the half-maximal inhibitory concentration (IC50), varies depending on the specific mutation. Below is a summary of reported IC50 values for ganaplacide and GNF179 against various P. falciparum strains with engineered or selected PfCARL mutations.

| Parasite Strain | PfCARL Mutation | Compound | IC50 (nM) [Parental] | IC50 (nM) [Mutant] | Fold Increase in Resistance | Reference |

| Dd2 | L830V | GNF179 | 3.1 ± 0.9 | 61 ± 12 | ~20 | [5] |

| Dd2 | S1076N | GNF179 | 3.1 ± 0.9 | 183 ± 21 | ~59 | [5] |

| Dd2 | S1076I | GNF179 | 3.1 ± 0.9 | 240 ± 35 | ~77 | [5] |

| Dd2 | V1103L | GNF179 | 3.1 ± 0.9 | 116 ± 18 | ~37 | [5] |

| Dd2 | I1139K | GNF179 | 3.1 ± 0.9 | 1400 ± 150 | ~452 | [5] |

| NF54 | L830V | GNF179 | 5.5 ± 0.39 | 54 ± 4.2 | ~10 | [5] |

| NF54 | S1076N | GNF179 | 5.5 ± 0.39 | 127 ± 11 | ~23 | [5] |

| NF54 | S1076I | GNF179 | 5.5 ± 0.39 | 154 ± 19 | ~28 | [5] |

| NF54 | V1103L | GNF179 | 5.5 ± 0.39 | 89 ± 9.7 | ~16 | [5] |

| 3D7 | Multiple mutations | Ganaplacide | ~13.8 (median for sensitive isolates) | >100 (for some resistant isolates) | >7 | [6][7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the role of PfCARL in ganaplacide resistance.

In Vitro Selection of Ganaplacide-Resistant P. falciparum

This protocol describes the process of generating drug-resistant parasite lines through continuous drug pressure.

Materials:

-

P. falciparum culture (e.g., 3D7 or Dd2 strain)

-

Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

Human red blood cells (RBCs)

-

Ganaplacide stock solution (in DMSO)

-

96-well microplates

-

Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Procedure:

-

Initiate a high-parasitemia culture of the parental P. falciparum strain.

-

Expose the parasite culture to a sub-lethal concentration of ganaplacide (e.g., at the IC50 concentration).

-

Monitor parasite growth by Giemsa-stained thin blood smears.

-

Once the parasite culture has recovered and is growing steadily, gradually increase the concentration of ganaplacide in a stepwise manner.

-

Continue this process of incremental drug pressure over several months.

-

Periodically assess the IC50 of the evolving parasite population using the SYBR Green I-based assay (described below) to monitor the development of resistance.

-

Once a significant increase in IC50 is observed, clone the resistant parasite line by limiting dilution to obtain a clonal population for downstream analysis.[8][9]

SYBR Green I-Based Drug Susceptibility Assay

This assay is used to determine the IC50 of antimalarial compounds.[3][4][10][11]

Materials:

-

Synchronized ring-stage P. falciparum culture

-

Complete parasite culture medium

-

Human RBCs

-

Ganaplacide serial dilutions

-

96-well black, clear-bottom microplates

-

Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

SYBR Green I nucleic acid stain (10,000x stock in DMSO)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of ganaplacide in complete culture medium in a 96-well plate. Include drug-free wells as a negative control and uninfected RBCs as a background control.

-

Add synchronized ring-stage parasites at a final parasitemia of 0.5% and a hematocrit of 2.5% to each well.

-

Incubate the plate for 72 hours under standard culture conditions.

-

After incubation, lyse the cells by adding lysis buffer containing SYBR Green I (at a final concentration of 1x) to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Measure fluorescence using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

-

Calculate the IC50 values by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

CRISPR/Cas9-Mediated Gene Editing of pfcarl

This protocol allows for the introduction of specific mutations into the pfcarl gene to confirm their role in conferring ganaplacide resistance.[5][12][13][14]

Materials:

-

P. falciparum culture (e.g., NF54 or Dd2 strain)

-

Plasmids: one expressing Cas9 and the guide RNA (gRNA) targeting pfcarl, and a donor template plasmid containing the desired mutation flanked by homology arms.

-

Amaxa 4D-Nucleofector and P3 Primary Cell 4D-Nucleofector X Kit

-

Human RBCs

-

Selection drug (e.g., WR99210 for hDHFR selection marker)

Procedure:

-

Design and construct the plasmids:

-

Design a gRNA specific to the target region of pfcarl.

-

Clone the gRNA into a plasmid co-expressing Cas9 and a selectable marker.

-

Synthesize a donor DNA template containing the desired point mutation(s) and silent mutations in the PAM site to prevent re-cutting. Flank the mutated sequence with 500-800 bp homology arms corresponding to the regions upstream and downstream of the target site. Clone this into a separate plasmid.

-

-

Transfection:

-

Prepare purified schizonts from a high-parasitemia culture.

-

Mix the schizonts with the Cas9/gRNA and donor template plasmids in the nucleofection buffer.

-

Electroporate the mixture using a pre-set program on the Amaxa 4D-Nucleofector.

-

Immediately after electroporation, transfer the parasites to a culture flask with fresh RBCs and medium.

-

-

Selection and cloning:

-

Apply drug selection (e.g., WR99210) 24-48 hours post-transfection to select for parasites that have taken up the plasmids.

-

Monitor the culture for the emergence of resistant parasites.

-

Once parasites are established, confirm the presence of the desired mutation by PCR and Sanger sequencing.

-

Clone the edited parasite line by limiting dilution.

-

Immunofluorescence Assay (IFA) for PfCARL Localization

This protocol is used to visualize the subcellular localization of the PfCARL protein.[15][16][17][18]

Materials:

-

P. falciparum culture with a tagged PfCARL (e.g., HA or GFP-tagged) or specific anti-PfCARL antibodies.

-

Glass slides

-

Fixation solution (e.g., 4% paraformaldehyde, 0.0075% glutaraldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 3% BSA in PBS)

-

Primary antibodies (e.g., rabbit anti-HA and mouse anti-ERC for Golgi co-localization)

-

Secondary antibodies conjugated to fluorophores (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594)

-

DAPI for nuclear staining

-

Mounting medium

-

Confocal microscope

Procedure:

-

Prepare thin blood smears of the parasite culture on glass slides and air dry.

-

Fix the cells with the fixation solution for 20 minutes.

-

Permeabilize the cells with the permeabilization solution for 10 minutes.

-

Block non-specific antibody binding with the blocking solution for 1 hour.

-

Incubate with primary antibodies diluted in blocking solution for 1 hour.

-

Wash the slides three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies and DAPI diluted in blocking solution for 1 hour in the dark.

-

Wash the slides three times with PBS.

-

Mount the slides with mounting medium.

-

Visualize the slides using a confocal microscope.

Mandatory Visualizations

Experimental Workflow for Identifying and Confirming PfCARL-Mediated Ganaplacide Resistance

Caption: Experimental workflow for identifying and validating PfCARL's role in ganaplacide resistance.

Proposed Mechanism of PfCARL-Mediated Multidrug Resistance

Caption: Conceptual model of PfCARL's role in multidrug resistance.

Conclusion